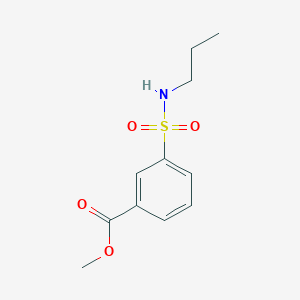![molecular formula C6H13N3O2S B7858170 Butanamide, 2-[(aminocarbonyl)amino]-4-(methylthio)- CAS No. 55064-40-9](/img/structure/B7858170.png)
Butanamide, 2-[(aminocarbonyl)amino]-4-(methylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanamide, 2-[(aminocarbonyl)amino]-4-(methylthio)-, also known as 2-[(aminocarbonyl)amino]-4-(methylthio)butanamide, is a chemical compound with the molecular formula C8H16N2O2S. It is a derivative of butanamide and contains functional groups such as amide, amino, and methylthio. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-[(aminocarbonyl)amino]-4-(methylthio)butanamide typically begins with butanamide as the starting material.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Purification: After synthesis, the compound undergoes purification processes to remove any impurities and by-products.
Scaling Up: The production process is scaled up to meet industrial demands, ensuring that large quantities of the compound can be produced efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and forms new products.
Reduction: Reduction reactions involve the gain of electrons, leading to the formation of different chemical species.
Substitution: Substitution reactions occur when one functional group in the compound is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Various nucleophiles and electrophiles are used to facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation of the compound can lead to the formation of carboxylic acids and other oxidized derivatives.
Reduction Products: Reduction reactions can produce amines and other reduced forms of the compound.
Substitution Products: Substitution reactions can result in the formation of different amides, esters, and other derivatives.
科学的研究の応用
Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: It has applications in studying biological processes and interactions with biomolecules. Medicine: The compound is investigated for its potential therapeutic properties and use in drug development. Industry: It is utilized in the production of various chemicals and materials.
作用機序
The mechanism by which 2-[(aminocarbonyl)amino]-4-(methylthio)butanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used and the specific biological system it interacts with.
類似化合物との比較
Butanamide: The parent compound without the amino and methylthio groups.
N-Butylamide: A related amide with a different alkyl chain.
Methylthiobutanamide: A compound with a similar structure but different functional groups.
Uniqueness: 2-[(aminocarbonyl)amino]-4-(methylthio)butanamide is unique due to its combination of amide, amino, and methylthio groups, which confer specific chemical and biological properties not found in its similar compounds.
特性
IUPAC Name |
2-(carbamoylamino)-4-methylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2S/c1-12-3-2-4(5(7)10)9-6(8)11/h4H,2-3H2,1H3,(H2,7,10)(H3,8,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMOYGNLHSTUPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)N)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461905 |
Source


|
| Record name | Butanamide, 2-[(aminocarbonyl)amino]-4-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55064-40-9 |
Source


|
| Record name | Butanamide, 2-[(aminocarbonyl)amino]-4-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50461905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Bromo-2-[(tert-butylthio)methyl]benzene](/img/structure/B7858089.png)







methylamine](/img/structure/B7858143.png)



![Ethyl 2-[(aminocarbonyl)amino]propanoate](/img/structure/B7858186.png)
